N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1040634-16-9) is a thienopyrimidinone derivative with a molecular formula of C₂₁H₁₅ClFN₃O₂S₂ and a molecular weight of 459.938 g/mol . The compound features a thieno[3,2-d]pyrimidinone core substituted with a methyl group at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety bearing a 2-chloro-4-fluorophenyl group (Figure 1). Key physicochemical properties include one hydrogen bond (H-bond) donor and six H-bond acceptors, as well as an InChIKey identifier (KJCHNLRFKDEUFZ-UHFFFAOYSA-N) .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-26-20(28)19-18(14(10-29-19)12-5-3-2-4-6-12)25-21(26)30-11-17(27)24-16-8-7-13(23)9-15(16)22/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHNLRFKDEUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound with significant potential in biomedical research. Its unique structure combines elements known for their biological activity, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The molecular formula of this compound is C21H15ClFN3O2S2, with a molecular weight of 459.9 g/mol. The compound is characterized by a complex thieno-pyrimidine structure that contributes to its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that derivatives similar to N-(2-chloro-4-fluorophenyl)-2-(thieno-pyrimidinyl)sulfanyl acetamides exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
- The compound was tested using the MTT assay on HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. Results indicated an IC50 value of approximately 3.1 μM for HepG2 cells, suggesting potent antiproliferative activity .
- Table 1 summarizes the IC50 values for different analogs against these cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3b | HepG2 | 3.105 |
| 4c | PC-3 | 3.023 |
The mechanism underlying the anticancer activity involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as VEGFR-2 and AKT, which are crucial in cancer cell survival and proliferation. The IC50 values for these targets were reported as 0.075 μM and 4.60 μM respectively for derivative 4c .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase activation and S-phase cell cycle arrest, leading to programmed cell death .
Case Studies
A notable case study involved the evaluation of the compound's effects on tumor xenograft models. In vivo studies reported a significant reduction in tumor size when treated with N-(2-chloro-4-fluorophenyl)-2-(thieno-pyrimidinyl)sulfanyl acetamide compared to control groups .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Molecular Formula : C₁₂H₁₂ClN₅OS
- Key Differences: Replaces the thieno[3,2-d]pyrimidinone core with a 4,6-diaminopyrimidine ring. Reduced molecular weight (329.77 g/mol) and fewer H-bond acceptors (5 vs. 6) compared to the main compound .
- Implications: The diaminopyrimidine moiety may enhance DNA intercalation or kinase inhibition, but the absence of the thieno ring likely alters electronic properties and binding specificity.
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Molecular Formula : C₁₂H₁₂ClN₅OS
- Key Differences: Similar to the above but substitutes a 3-chlorophenyl group instead of 4-chlorophenyl. Retains the diaminopyrimidine core but lacks the fused thiophene ring .
- Implications : The meta-chloro substitution on the phenyl group may influence steric interactions in target binding compared to para-substituted analogues.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₂H₁₆ClF₃N₃O₂S₂
- Key Differences: Features a 4-chlorophenyl group on the thienopyrimidinone and a 2-(trifluoromethyl)phenyl group on the acetamide. Higher molecular weight (550.01 g/mol) due to the trifluoromethyl group.
- Implications : The trifluoromethyl group may enhance membrane permeability but could introduce steric clashes in enzyme active sites.
Substituent Effects on Physicochemical Properties
Notes:
- The main compound’s 2-chloro-4-fluorophenyl group provides a unique electronic profile combining electron-withdrawing (Cl, F) and aromatic π-stacking (Ph) effects.
- Methyl and phenyl groups on the thienopyrimidinone core may enhance lipophilicity and stacking interactions compared to diaminopyrimidine analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
